molecular formula C12H12O2 B3059435 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde CAS No. 114215-40-6

2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

Cat. No.: B3059435
CAS No.: 114215-40-6
M. Wt: 188.22 g/mol
InChI Key: KEQMUGXWAXPOSF-UHFFFAOYSA-N
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Description

2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde ( 114215-40-6) is a valuable chemical building block in organic and medicinal chemistry research. This compound features a benzaldehyde core ortho-substituted with a 3-hydroxy-3-methylbut-1-ynyl group, a structure that serves as a versatile intermediate for the synthesis of more complex molecules. Its primary research value lies in its role as a precursor in Sonogashira cross-coupling and cyclization reactions. For instance, analogous compounds with the same hydroxy-methylbutynyl functional group are strategically used to synthesize key heterocyclic intermediates like 2,2-dimethyl-2,3-dihydro-4(1H)-quinolinones, which are privileged scaffolds in the development of cytotoxic agents . Furthermore, this structural motif is integral in developing functional materials, such as fluorescent probes for metal ion detection . The terminal aldehyde group is highly reactive, allowing for further derivatization through condensation to form Schiff bases or other valuable structures . When handling this compound, researchers should note the provided safety information, including the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. It is recommended to store the material under an inert atmosphere at 2-8°C to ensure long-term stability .

Properties

IUPAC Name

2-(3-hydroxy-3-methylbut-1-ynyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O2/c1-12(2,14)8-7-10-5-3-4-6-11(10)9-13/h3-6,9,14H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQMUGXWAXPOSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC1=CC=CC=C1C=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10454232
Record name Benzaldehyde, 2-(3-hydroxy-3-methyl-1-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114215-40-6
Record name Benzaldehyde, 2-(3-hydroxy-3-methyl-1-butynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10454232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde typically involves the reaction of benzaldehyde with a suitable alkyne derivative. One common method is the Sonogashira coupling reaction, where benzaldehyde is reacted with 3-hydroxy-3-methyl-1-butyne in the presence of a palladium catalyst and a copper co-catalyst under an inert atmosphere . The reaction is usually carried out in a solvent such as tetrahydrofuran or dimethylformamide at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The alkyne moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The alkyne moiety can also participate in click chemistry reactions, facilitating the formation of bioconjugates and other functionalized molecules .

Comparison with Similar Compounds

Structural Comparison

The structural uniqueness of 2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde lies in its ortho-substituted propargyl alcohol moiety . Key comparisons with related benzaldehyde derivatives include:

Compound Name Substituent Position & Type Key Functional Groups Source Organism/Synthetic Route Reference
This compound Ortho: 3-hydroxy-3-methylbut-1-yn-1-yl Alkyne, hydroxyl Synthetic (hypothesized) -
4-Hydroxy-3-(3-methylbut-3-en-1-ynyl)benzaldehyde Meta: 3-methylbut-3-en-1-ynyl Alkyne, alkene Fungal metabolites (Eurotium)
Eurotirubrin A (37) Para: heptadienyl; Meta: prenyl Dihydroxybenzene, prenyl Eurotium rubrum
3,4-Dihydroxy-2-(3-methyl-2-buten-1-yl)benzaldehyde Ortho: 3-methyl-2-butenyl; Dihydroxy Prenyl, dihydroxy Synthetic/Fungal
4-(But-3-yn-1-yloxy)benzaldehyde Para: but-3-yn-1-yloxy Ether-linked alkyne Synthetic (Mitsunobu reaction)

Key Observations :

  • Substituent Type : The target compound’s hydroxylated alkyne substituent distinguishes it from prenylated (e.g., eurotirubrin A) or purely aliphatic derivatives (e.g., 4-(but-3-yn-1-yloxy)benzaldehyde) .
  • Positional Effects : Ortho substitution in the target compound may sterically hinder the aldehyde group, altering reactivity compared to para-substituted analogs .
Physical and Chemical Properties
  • Lipophilicity : The hydroxyl group in the target compound likely reduces LogP (estimated XLogP3 ~2.0–2.5) compared to prenylated derivatives (e.g., XLogP3 = 2.6 for 3,4-dihydroxy-2-(3-methyl-2-buten-1-yl)benzaldehyde) .
  • Hydrogen Bonding: The hydroxyl and aldehyde groups enhance polarity, increasing water solubility relative to non-hydroxylated analogs like flavoglaucin .
  • Reactivity: The terminal alkyne enables click chemistry or Sonogashira coupling, contrasting with alkene-containing derivatives (e.g., eurotirumin) .

Biological Activity

2-(3-Hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde is a compound of interest due to its potential biological activities, including neuroprotective and cytotoxic effects. This article explores the synthesis, characterization, and biological evaluations of this compound, drawing from diverse research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of appropriate aldehydes with alkyne derivatives. Characterization methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry are employed to confirm the structure and purity of the synthesized compound. For example, the presence of characteristic functional groups can be identified through IR spectroscopy, while NMR provides insights into the molecular structure and dynamics.

Neuroprotective Activity

Research indicates that compounds similar to this compound exhibit neuroprotective effects. For instance, studies have shown that certain derivatives enhance neuronal survival rates under oxidative stress conditions. In one study, a series of benzopyran compounds demonstrated significant neuroprotective activity with neuron survival rates exceeding 80% at specific concentrations .

Table 1: Neuroprotective Effects of Related Compounds

CompoundConcentration (μM)Neuronal Survival Rate (%)
2-(3-Hydroxy...)3080
BN Series Compounds100>80
Edaravone (Control)-56

Cytotoxic Activity

Cytotoxicity assays have revealed that this compound exhibits selective toxicity towards cancer cell lines while sparing healthy cells. For example, one study reported a cytotoxic reduction of 33% against SH-SY5Y neuroblastoma cells and a 28% reduction against MDA-MB-231 breast cancer cells . Notably, the compound showed significantly lower toxicity on healthy MRC-5 cells, indicating a favorable therapeutic index.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineCytotoxic Reduction (%)
SH-SY5Y33
MDA-MB-23128
MRC-5 (Healthy)-26

The biological activity of this compound can be attributed to its ability to modulate various cellular pathways. It has been suggested that compounds with similar structures may influence oxidative stress pathways and apoptosis mechanisms in cancer cells. The interaction with cellular signaling molecules contributes to its neuroprotective and cytotoxic effects.

Case Studies

Several case studies have highlighted the efficacy of compounds derived from similar structures:

  • Neuroprotection in Ischemic Models : A study demonstrated that benzopyran derivatives significantly improved neuronal survival in models of ischemic stroke, suggesting potential applications in treating neurodegenerative diseases .
  • Selective Cytotoxicity in Cancer Therapy : Another investigation reported that certain derivatives displayed potent anticancer activity with minimal side effects on normal cells, supporting their development as targeted cancer therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde
Reactant of Route 2
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2-(3-hydroxy-3-methylbut-1-yn-1-yl)benzaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.